Milnacipran EP Impurity G

Description

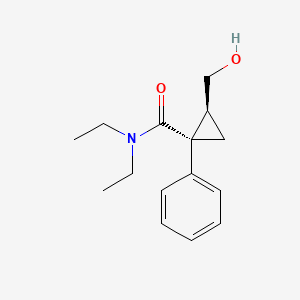

Structure

3D Structure

Properties

Molecular Formula |

C15H21NO2 |

|---|---|

Molecular Weight |

247.33 g/mol |

IUPAC Name |

(1S,2S)-N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide |

InChI |

InChI=1S/C15H21NO2/c1-3-16(4-2)14(18)15(10-13(15)11-17)12-8-6-5-7-9-12/h5-9,13,17H,3-4,10-11H2,1-2H3/t13-,15-/m1/s1 |

InChI Key |

MAQDDMBCAWKSAZ-UKRRQHHQSA-N |

Isomeric SMILES |

CCN(CC)C(=O)[C@]1(C[C@@H]1CO)C2=CC=CC=C2 |

Canonical SMILES |

CCN(CC)C(=O)C1(CC1CO)C2=CC=CC=C2 |

Origin of Product |

United States |

Milnacipran Ep Impurity G: Origin and Formation Mechanisms

Elucidation of Potential Synthetic Pathways Leading to Milnacipran EP Impurity G Formation.

The formation of impurities during the synthesis of a drug substance is a common challenge in pharmaceutical manufacturing. These impurities can arise from various sources, including side reactions of the main reactants, the presence of impurities in starting materials, or reactions involving intermediates.

By-product Generation during Milnacipran Synthesis.

Detailed investigations into the synthesis of Milnacipran have identified several process-related impurities. researchgate.net However, based on the currently available literature, Milnacipran EP Impurity G has not been explicitly reported as a by-product of the common synthetic routes used for Milnacipran production. The established synthesis of Milnacipran typically involves the formation of a cyclopropane (B1198618) ring followed by the introduction of the aminomethyl and diethylcarboxamide functional groups. researchgate.net The chemical structure of Impurity G, which contains a formaldehyde (B43269) moiety, suggests a potential side reaction involving a source of formaldehyde or a chemical equivalent. Such a reaction could theoretically occur at different stages of the synthesis, potentially involving the amine or hydroxyl functionalities of Milnacipran precursors. However, without specific studies detailing this reaction, its occurrence as a synthetic by-product remains speculative.

Formation from Starting Materials or Intermediates.

The starting materials and intermediates used in the synthesis of Milnacipran are potential precursors to impurity formation. If these materials contain reactive impurities or are subjected to conditions that favor side reactions, the formation of unintended compounds can occur. For instance, if a formaldehyde-like impurity is present in the solvents or reagents used, it could potentially react with a Milnacipran intermediate. A comprehensive analysis of the purity of all raw materials and a thorough understanding of their reactivity are crucial to prevent the formation of such impurities. At present, there is no direct evidence in the scientific literature to suggest that Milnacipran EP Impurity G is formed from specific starting materials or intermediates used in the mainstream synthetic processes of Milnacipran.

Investigation of Degradation Pathways of Milnacipran Yielding Impurity G.

Forced degradation studies are a regulatory requirement to understand the stability of a drug substance and to identify potential degradation products that may form under various stress conditions. These studies typically involve subjecting the drug to hydrolysis, oxidation, and photolysis.

Oxidative Degradation Mechanisms.

Oxidative degradation is another important pathway for drug decomposition. Studies on Milnacipran have included exposure to oxidative agents to evaluate its stability. oup.comveeprho.com While these studies indicate that Milnacipran can degrade under oxidative stress, the specific degradation products are often not fully characterized in the available literature. The chemical structure of Milnacipran EP Impurity G does not immediately suggest a common oxidative degradation pathway from the parent Milnacipran molecule. Further detailed mechanistic studies would be required to explore the possibility of its formation under specific oxidative conditions.

Photolytic Degradation Processes.

Photostability testing is essential to ensure that a drug product remains stable when exposed to light. Milnacipran has been subjected to photolytic degradation studies as per regulatory guidelines. oup.comveeprho.com These studies have demonstrated that Milnacipran can be susceptible to degradation upon exposure to light. However, similar to other degradation pathways, the comprehensive identification and structural elucidation of all photolytic degradants are not consistently reported. There is currently no scientific evidence to link the formation of Milnacipran EP Impurity G to the photolytic degradation of Milnacipran.

Thermal Degradation Profiles

The stability of Milnacipran is compromised under conditions of elevated temperature, leading to the formation of degradation products, including Milnacipran EP Impurity G. While comprehensive kinetic studies detailing the precise thermal degradation profile of Impurity G are not extensively published, forced degradation studies on Milnacipran provide significant insights into its behavior under thermal stress.

The name of Milnacipran EP Impurity G, (Diethylamino)[2-(hydroxymethyl)-1-phenylcyclopropyl]formaldehyde, suggests that its formation could arise from the oxidative degradation of the aminomethyl group of the Milnacipran molecule. Elevated temperatures can accelerate oxidative processes, especially in the presence of residual catalysts or atmospheric oxygen.

The following table summarizes findings from thermal stress testing of Milnacipran, which are indicative of the conditions that can lead to the formation of impurities such as Impurity G.

| Temperature Condition | Duration | Observations on Milnacipran Degradation | Reference |

|---|---|---|---|

| 60°C | 10 days | Considered stable under these specific forced thermal degradation conditions in one study. | scirp.org |

| 105°C | 10 days | Intentional degradation was observed, indicating the formation of thermal impurities. | oup.com |

Impact of Process Parameters on Milnacipran EP Impurity G Formation

The formation of Milnacipran EP Impurity G is not solely a consequence of thermal stress; it is also significantly influenced by the chemical environment during the synthesis and purification of Milnacipran. Key process parameters such as pH, temperature, and the choice of solvent play a critical role in the impurity profile of the final active pharmaceutical ingredient.

Influence of Reaction Conditions (e.g., pH, Temperature, Solvent)

The chemical stability of Milnacipran is highly dependent on the pH of the solution. Forced degradation studies have shown that Milnacipran is susceptible to degradation under both acidic and basic conditions, which can lead to the formation of various impurities.

Under acidic conditions (e.g., in the presence of 2N HCl at 60°C), significant degradation of Milnacipran has been reported. oup.com Similarly, exposure to basic conditions (e.g., 0.1N NaOH at 60°C) also results in the formation of degradation products. oup.com The structure of Impurity G suggests that it could be formed through pathways initiated by acid or base-catalyzed reactions, potentially involving hydrolysis or rearrangement of intermediates or the final Milnacipran molecule.

The choice of solvent is another critical factor. While specific studies detailing the impact of different solvents on the formation of Impurity G are limited, it is a general principle in pharmaceutical manufacturing that the solvent system can influence reaction pathways and impurity profiles. For instance, protic solvents might facilitate hydrolytic degradation pathways, while the presence of certain solvents could promote specific side reactions.

The interplay between temperature and pH is also crucial. The rate of both acid and base-catalyzed degradation is generally accelerated at higher temperatures.

The following table summarizes the impact of different chemical stressors on Milnacipran, which provides a framework for understanding the conditions conducive to the formation of Impurity G.

| Stress Condition | Parameters | Observed Effect on Milnacipran | Reference |

|---|---|---|---|

| Acid Hydrolysis | 2N HCl at 60°C | Significant degradation observed. | oup.com |

| Base Hydrolysis | 0.1N NaOH at 60°C | Significant degradation observed. | oup.com |

| Water Hydrolysis | 60°C | Degradation observed. | oup.com |

| Oxidation | 3.0% H₂O₂ at 60°C | Degradation observed. | oup.com |

Role of Impurities in Raw Materials and Reagents

The purity of the starting materials and reagents used in the synthesis of Milnacipran is a critical factor that can influence the formation of process-related impurities, including Impurity G. veeprho.com Unreacted starting materials or by-products from the synthesis of these raw materials can potentially participate in side reactions leading to the formation of new impurities. veeprho.com

For example, if the starting materials contain traces of oxidizing agents, this could contribute to the formation of oxidative degradation products like Impurity G. Similarly, the presence of acidic or basic impurities in reagents or solvents could create localized pH environments that promote the degradation of Milnacipran or its intermediates.

While direct evidence linking specific raw material impurities to the formation of Milnacipran EP Impurity G is not detailed in the available literature, good manufacturing practices (GMP) mandate strict control over the quality of all raw materials and reagents to minimize the formation of any impurities. veeprho.com This includes setting stringent specifications for the purity of starting materials and reagents and monitoring for any potential contaminants that could adversely affect the impurity profile of the final drug substance.

Advanced Analytical Methodologies for Milnacipran Ep Impurity G Detection and Quantification

Chromatographic Separation Techniques for Impurity Profiling.

Chromatography is the cornerstone of impurity profiling in the pharmaceutical industry. Its primary function is to separate the main API from structurally similar impurities, allowing for their individual detection and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation.

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of Milnacipran and its related substances. researchgate.net The development of a robust, stability-indicating HPLC method is essential for routine quality control. Research has focused on reversed-phase (RP-HPLC) methods, which separate compounds based on their hydrophobicity.

Method development involves a systematic optimization of chromatographic parameters to achieve adequate separation (resolution) between Milnacipran and all its potential impurities, including Impurity G. Key parameters that are optimized include the stationary phase (column), mobile phase composition, pH, and detector wavelength. jocpr.com For instance, a simple gradient reverse-phase method was developed for quantifying nine different impurities in Milnacipran, demonstrating the capability of HPLC to handle complex impurity profiles. jocpr.com

Validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. jocpr.comresearchgate.net This includes testing for specificity, linearity, accuracy, precision, and robustness, confirming that the method can reliably quantify impurities at specified levels. researchgate.netresearchgate.net

Below is a table summarizing typical parameters for HPLC method development for Milnacipran impurities.

| Parameter | Typical Specification | Rationale |

| Stationary Phase (Column) | C18 or C8, 5 µm particle size, e.g., 250 mm x 4.6 mm | C18 (octadecylsilane) columns are standard for reversed-phase chromatography, offering excellent hydrophobic retention and separation for a wide range of molecules. researchgate.nettandfonline.com |

| Mobile Phase | Buffered aqueous solution with an organic modifier (Acetonitrile or Methanol) | A buffer (e.g., potassium phosphate) controls the pH to ensure consistent ionization state and retention time. researchgate.nettandfonline.com Acetonitrile (B52724) is a common organic modifier used to elute compounds from the column. jocpr.com |

| Elution Mode | Isocratic or Gradient | Isocratic elution uses a constant mobile phase composition, which is simpler. tandfonline.com Gradient elution, where the organic solvent concentration is increased over time, is often required to resolve complex mixtures and elute highly retained impurities. jocpr.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns that provides a balance between analysis time and separation efficiency. jocpr.comtandfonline.com |

| Detection | UV at ~210-220 nm | This wavelength range is suitable for detecting the phenyl chromophore present in Milnacipran and its impurities. researchgate.netjocpr.com |

| Column Temperature | Ambient or controlled (e.g., 25 °C) | Temperature control ensures reproducible retention times by minimizing viscosity fluctuations. scirp.org |

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution.

To improve upon the performance of traditional HPLC, Ultra-High Performance Liquid Chromatography (UHPLC) has been implemented. UHPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which provides significantly higher separation efficiency and speed. scirp.org For Milnacipran analysis, a UHPLC method can offer superior resolution between the parent drug and closely eluting impurities like Impurity G. scirp.orgresearchgate.net

The development of a stability-indicating UHPLC method allows for faster analysis times and reduced solvent consumption, making it a more efficient and environmentally friendly alternative to HPLC. scirp.org Studies demonstrate that UHPLC methods can achieve a resolution of greater than 2.0 between Milnacipran and its process-related impurities, which is a key requirement for baseline separation. scirp.orgresearchgate.net These methods are validated to the same stringent ICH standards as HPLC methods. researchgate.net

The following table compares typical parameters of HPLC and UHPLC methods for Milnacipran analysis.

| Parameter | HPLC | UHPLC | Advantage of UHPLC |

| Column Particle Size | 3-5 µm | < 2 µm (e.g., 1.7 µm) scirp.org | Higher efficiency, better resolution |

| Column Dimensions | 150-250 mm x 4.6 mm | 50-100 mm x 2.1 mm researchgate.netscirp.org | Faster analysis, less solvent use |

| Flow Rate | ~1.0 mL/min jocpr.com | ~0.2-0.5 mL/min researchgate.netscirp.org | Reduced solvent consumption |

| Analysis Time | 30-60 min | < 15 min researchgate.net | Higher throughput |

| System Pressure | < 400 bar | > 600 bar | Drives mobile phase through densely packed column |

Gas Chromatography (GC) Applications in Volatile Impurity Analysis (if applicable).

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. synthinkchemicals.com While Milnacipran EP Impurity G is a non-volatile compound and therefore not suitable for direct GC analysis, GC plays a critical role in controlling other potential impurities in the API. Specifically, static headspace GC is the method of choice for analyzing Organic Volatile Impurities (OVIs), also known as residual solvents. nih.gov

During the synthesis of Milnacipran, various organic solvents may be used. These solvents must be removed to very low levels in the final API to meet regulatory limits (e.g., ICH Q3C). Headspace GC-MS is an effective technique for this purpose, as it allows for the extraction of volatile analytes from the solid API sample without injecting the non-volatile drug matrix, which protects the instrument from contamination. labcompare.com This ensures that the final drug substance is free from harmful levels of residual solvents.

Preparative Chromatography for Impurity Isolation.

To properly characterize an impurity and to use it as a reference standard for quantitative analysis, it must first be isolated in a pure form. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the technique used for this purpose. The process involves scaling up an analytical HPLC method that has demonstrated good separation of the target impurity. tandfonline.com

By using a larger column and a higher flow rate, significant quantities (milligrams to grams) of an impurity can be collected. Research on Milnacipran has described the successful isolation of an unknown impurity using a Prep-HPLC method. tandfonline.comtandfonline.com The collected fractions containing the pure impurity are then concentrated, and the solid mass is obtained. tandfonline.com This isolated material, such as Milnacipran EP Impurity G, is then used for definitive structural elucidation by spectroscopic techniques and for the preparation of reference standards for routine quality control testing. synzeal.com

Spectroscopic and Spectrometric Approaches in Impurity Characterization.

Once an impurity is isolated, a suite of spectroscopic and spectrometric techniques is used to determine its precise chemical structure.

Application of Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis.

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural elucidation of pharmaceutical impurities. pharmtech.com Its primary strengths are its exceptional sensitivity and its ability to provide detailed information about a molecule's mass and structure.

For the characterization of Milnacipran EP Impurity G, the first step is accurate mass determination using a high-resolution mass spectrometer (HRMS). This measurement provides a highly precise mass of the molecular ion, which allows for the unambiguous determination of the elemental composition. pharmtech.com Milnacipran EP Impurity G has a molecular formula of C15H21NO2 and a corresponding monoisotopic mass of 247.1572 g/mol . elitesynthlaboratories.com HRMS would confirm this by detecting the protonated molecule [M+H]+ at an m/z value extremely close to 248.1645.

Utility of Nuclear Magnetic Resonance (NMR) Spectroscopy in Elucidating Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. tandfonline.com For Milnacipran EP Impurity G, with the chemical structure N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropanecarboxamide, NMR provides definitive evidence of its molecular framework by mapping the connectivity of protons (¹H NMR) and carbon atoms (¹³C NMR). researchgate.netsemanticscholar.org

In a typical ¹H NMR spectrum of Milnacipran EP Impurity G, distinct signals would correspond to each unique proton environment. The protons of the phenyl group would appear in the aromatic region (typically δ 7.2-7.5 ppm). The diethylamino group would exhibit characteristic signals for the methylene (B1212753) (-CH2-) and methyl (-CH3) protons, likely appearing as a quartet and a triplet, respectively, due to spin-spin coupling. The protons of the cyclopropane (B1198618) ring and the hydroxymethyl (-CH2OH) group would have specific chemical shifts and coupling patterns that are crucial for confirming the core structure and the position of the hydroxyl group, distinguishing it from the parent drug, Milnacipran. researchgate.net

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. This allows for the confirmation of the total number of carbons and their chemical environment (e.g., aromatic, aliphatic, carbonyl). The carbonyl carbon of the amide group and the carbon atom of the hydroxymethyl group would have characteristic chemical shifts, providing further structural confirmation. amazonaws.com Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the precise connectivity between protons and carbons, leaving no ambiguity in the final structure. amazonaws.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Milnacipran EP Impurity G (Note: These are predicted values based on typical chemical shift ranges for similar functional groups. Actual values may vary based on solvent and experimental conditions.)

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Phenyl-H | 7.20 - 7.50 (m) | 125.0 - 140.0 |

| -CH₂-OH | ~3.50 (d) | ~65.0 |

| -OH | Variable (broad s) | - |

| Cyclopropyl-H | 1.00 - 2.00 (m) | 20.0 - 40.0 |

| N-(CH₂CH₃)₂ | ~3.30 (q) | ~42.0 |

| N-(CH₂CH₃)₂ | ~1.10 (t) | ~14.0 |

| C=O (Amide) | - | ~175.0 |

Role of Infrared (IR) Spectroscopy in Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. tandfonline.com For Milnacipran EP Impurity G, the IR spectrum would provide characteristic absorption bands confirming the presence of key structural features and differentiating it from Milnacipran, which contains a primary amine (-NH2) instead of a hydroxyl (-OH) group. researchgate.netsemanticscholar.org

The most significant feature in the IR spectrum of Milnacipran EP Impurity G would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The presence of a strong absorption band around 1620-1650 cm⁻¹ would confirm the C=O stretch of the tertiary amide group. Other characteristic peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule (around 2850-3100 cm⁻¹) and C-N stretching of the diethylamino group. The comparison of this spectrum with that of the Milnacipran reference standard, which would show N-H stretching bands for the aminomethyl group, provides clear evidence for the identity of the impurity. fda.govnih.gov

Table 2: Key Infrared (IR) Absorption Frequencies for Milnacipran EP Impurity G

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (Broad) |

| Amide (C=O) | C=O Stretch | 1620 - 1650 (Strong) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2980 |

| Tertiary Amine (C-N) | C-N Stretch | 1000 - 1250 |

Hyphenated Techniques for Comprehensive Impurity Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are paramount for the definitive identification and quantification of impurities in complex pharmaceutical samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Confirmation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone of modern impurity analysis, offering exceptional sensitivity and specificity. japsonline.comnih.gov An LC method, typically a reversed-phase HPLC or UHPLC method, is first developed to achieve chromatographic separation of Milnacipran from Impurity G and other related substances. scirp.org The separation is often achieved on a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. scirp.orgresearchgate.net

Once separated, the eluent is introduced into the mass spectrometer. For Milnacipran EP Impurity G (C₁₅H₂₁NO₂, Mol. Wt. 247.33), electrospray ionization (ESI) in positive mode would likely be used. semanticscholar.orgelitesynthlaboratories.com The initial mass analysis (MS1) would confirm the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ at approximately 248.3. iosrjournals.org

To gain further structural information, tandem mass spectrometry (MS/MS) is performed. The precursor ion (m/z 248.3) is selected and subjected to collision-induced dissociation (CID), generating a unique fragmentation pattern (product ions). The fragmentation pathways, such as the loss of water (-18 Da) from the hydroxymethyl group or cleavage of the diethylamide group, provide unequivocal structural confirmation and differentiate it from Milnacipran, which has a distinct molecular weight (246.35 g/mol ) and fragmentation pattern. japsonline.comiosrjournals.org

Table 3: Illustrative LC-MS/MS Parameters for the Analysis of Milnacipran EP Impurity G

| Parameter | Typical Condition |

| Chromatography | |

| Column | C18, e.g., 100 x 2.1 mm, 1.8 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water; B: Acetonitrile |

| Gradient | Gradient elution for optimal separation |

| Flow Rate | 0.2 - 0.5 mL/min |

| Mass Spectrometry | |

| Ionization Mode | ESI Positive |

| Precursor Ion [M+H]⁺ | m/z 248.3 |

| Product Ions (MS/MS) | Fragments corresponding to losses of H₂O, C₂H₅, CON(C₂H₅)₂ |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) for quantification |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

While Milnacipran EP Impurity G is not inherently volatile, Gas Chromatography-Mass Spectrometry (GC-MS) is a critical technique for identifying and quantifying any volatile or semi-volatile impurities that may be present from the synthesis or degradation pathways. thepharmajournal.com These could include residual solvents, starting materials, or low molecular weight by-products.

For the analysis of such impurities, a headspace GC-MS method is often employed. The drug substance containing the impurity is heated in a sealed vial, and the vapor phase (headspace) is injected into the GC. The compounds are separated based on their boiling points and polarity in a capillary column and subsequently identified by their characteristic mass spectra. fda.gov Although direct analysis of Milnacipran EP Impurity G by GC-MS is less common due to its low volatility and thermal lability, derivatization could be employed to increase its volatility if necessary, though LC-MS is the more direct and preferred approach. jocpr.com

Method Validation Principles for Impurity Assays in Accordance with Regulatory Guidelines

Validation of an analytical method for impurity quantification is a regulatory requirement to ensure the method is suitable for its intended purpose. wjarr.com The International Council for Harmonisation (ICH) guidelines, particularly Q2(R1), outline the necessary validation characteristics. ich.org

Specificity and Selectivity Assessment

Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as the active pharmaceutical ingredient (API), other impurities, degradation products, and matrix components. wjarr.comloesungsfabrik.de

For an impurity assay of Milnacipran EP Impurity G, specificity is demonstrated by showing that the method can separate the impurity peak from the Milnacipran peak and all other potential impurities. scirp.org This is typically achieved by:

Spiking Studies: A solution of the drug substance is spiked with a known amount of Milnacipran EP Impurity G and other relevant impurities. The resulting chromatogram must show baseline resolution between all peaks of interest. ich.org The ICH recommends that for critical separations, the resolution between the two closest eluting peaks should be demonstrated. loesungsfabrik.deeuropa.eu

Forced Degradation: The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. scirp.org The analytical method must be able to separate the impurity of interest from these newly formed degradants, demonstrating its stability-indicating nature. Peak purity analysis using a photodiode array (PDA) detector or mass spectrometer is essential to confirm that the analyte peak is spectrally pure and not co-eluting with another substance. nih.gov

Selectivity is often used interchangeably with specificity, though some definitions distinguish it as the ability to differentiate and identify all components in a mixture. loesungsfabrik.de In the context of impurity profiling, a selective method provides confidence that the measured signal corresponds only to Milnacipran EP Impurity G.

Table 4: Approach for Specificity and Selectivity Assessment of an Impurity Method

| Validation Test | Procedure | Acceptance Criteria |

| Resolution | Analyze a solution containing Milnacipran and Milnacipran EP Impurity G. | Resolution (Rs) between the two peaks should be > 2.0. scirp.org |

| Interference from Placebo | Analyze a placebo (formulation excipients) sample. | No interfering peaks at the retention time of the impurity. |

| Forced Degradation | Analyze samples subjected to acid, base, oxidative, thermal, and photolytic stress. | The impurity peak is resolved from all degradation product peaks. Peak purity index should be > 0.999. |

| Peak Identification | Compare retention time and mass spectrum (if using LC-MS) with a qualified reference standard of the impurity. | Match retention time and spectral data with the reference standard. |

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.

For impurities related to Milnacipran, these values are typically established by injecting a series of diluted solutions with known concentrations and determining the signal-to-noise (S/N) ratio. scirp.orgresearchgate.net The LOD is commonly established at a S/N ratio of 3:1, while the LOQ is established at a S/N ratio of 10:1. scirp.orgresearchgate.net

In a stability-indicating U-HPLC method developed for Milnacipran and its related substances, the sensitivity of the method was determined for five potential impurities. scirp.orgresearchgate.net While not individually named as Impurity G, the data provides a representative range for the LOD and LOQ values for impurities of this type. For a 250 µg·mL⁻¹ analyte concentration, the LOD for various impurities ranged from 0.001% to 0.009%, with corresponding LOQ values from 0.003% to 0.027%. scirp.org Another study using an HPLC method for nine impurities reported LOD values in the range of 0.003 to 0.017 ppm and LOQ values between 0.40 to 0.480 ppm. jocpr.com

Table 1: Representative LOD and LOQ Values for Milnacipran Impurities

| Parameter | Value Range (% of analyte concentration) scirp.org | Value Range (ppm) jocpr.com |

|---|---|---|

| LOD | 0.001% - 0.009% | 0.003 - 0.017 |

| LOQ | 0.003% - 0.027% | 0.40 - 0.480 |

Evaluation of Linearity, Accuracy, Precision, and Range

The evaluation of linearity, accuracy, precision, and range is fundamental to the validation of any quantitative analytical method.

Linearity and Range: Linearity demonstrates the direct proportionality between the concentration of the analyte and the response of the analytical method. This is typically evaluated by analyzing a series of solutions at different concentrations. The range of an analytical method is the interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

For Milnacipran impurities, linearity is typically assessed from the LOQ up to 200% of the permitted maximum level of the impurity (e.g., from LOQ to 0.3%). scirp.orgresearchgate.net Regression analysis is performed on the data, and a high correlation coefficient (r²) value, typically greater than 0.999, indicates a strong linear relationship. nih.govscirp.orgresearchgate.net The range for impurity determination is often established from the LOQ to 150% or 200% of the specified limit. scirp.orgjocpr.com

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by performing recovery studies, where a known amount of the impurity is spiked into a sample matrix. The percentage recovery is then calculated. For Milnacipran impurities, accuracy studies are commonly performed at three concentration levels (e.g., LOQ, 100%, and 150% of the specification level). jocpr.comresearchgate.net The acceptance criterion for recovery is typically within the range of 90% to 110%. jocpr.comresearchgate.net Studies on Milnacipran impurities have shown percentage recoveries ranging from 99.7% to 102.1% and 90.5% to 104%. scirp.orgjocpr.com

Precision: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at three levels: repeatability, intermediate precision, and reproducibility.

Repeatability (Intra-day precision): This assesses the precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision/Ruggedness): This evaluates the precision within the same laboratory but on different days, with different analysts, or on different equipment. jocpr.comchesci.com

For the analysis of Milnacipran impurities, precision is determined by injecting multiple preparations of a spiked sample and calculating the relative standard deviation (%RSD) of the peak areas. scirp.orgresearchgate.net The acceptance criteria for %RSD are generally not more than 5.0% for repeatability and intermediate precision experiments. nih.gov In practice, studies have demonstrated %RSD values well within these limits, often below 2.0%. scirp.orgjocpr.com

Table 2: Summary of Linearity, Accuracy, and Precision Findings for Milnacipran Impurity Methods

| Validation Parameter | Typical Concentration Range | Acceptance Criteria | Representative Findings |

|---|---|---|---|

| Linearity | LOQ to 150% or 200% of specification limit scirp.orgjocpr.com | Correlation Coefficient (r²) > 0.997 jocpr.com | r² > 0.999 scirp.orgresearchgate.net |

| Accuracy | 3 levels (e.g., LOQ, 100%, 150%) jocpr.com | Recovery between 85% - 115% jocpr.com | 99.7% - 102.1% scirp.org |

| Precision (%RSD) | Spiked samples at a specified concentration | %RSD < 5.0% nih.gov | %RSD < 2.0% scirp.org |

Robustness and Ruggedness Studies of Analytical Methods

Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. It provides an indication of the method's reliability during normal usage. For HPLC-based methods, common parameters that are intentionally varied include:

Flow rate of the mobile phase (e.g., ±0.02 mL/min). scirp.orgresearchgate.net

Column temperature (e.g., ±5°C). scirp.orgresearchgate.net

pH of the mobile phase buffer (e.g., ±0.1 pH units). scirp.orgresearchgate.net

Mobile phase composition. tsijournals.com

During robustness studies, system suitability parameters such as resolution between adjacent peaks are monitored. In a U-HPLC method for Milnacipran and its impurities, deliberate changes in flow rate, pH, and column temperature showed that the resolution between closely eluting impurities remained greater than 2.0, demonstrating the method's robustness. scirp.orgresearchgate.net

Ruggedness: Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, and different instruments. chesci.com This is often assessed as part of intermediate precision studies. jocpr.com The results from ruggedness studies for Milnacipran impurity methods have shown low %RSD values (e.g., 0.05% to 0.75%), indicating the method's reproducibility. jocpr.com

Table 3: Parameters Evaluated in Robustness Studies for Milnacipran Impurity Analysis

| Parameter Varied | Example Variation | Monitored Outcome | Finding |

|---|---|---|---|

| Flow Rate | ± 0.02 mL/min scirp.org | Resolution between peaks | Resolution > 2.0 scirp.org |

| Column Temperature | ± 5°C scirp.org | Resolution between peaks | Resolution > 2.0 scirp.org |

| Mobile Phase pH | ± 0.1 units scirp.org | Resolution between peaks | Resolution > 2.0 scirp.org |

Impurity Profiling and Characterization Strategies for Milnacipran Ep Impurity G

Systematic Approaches to Comprehensive Impurity Profiling.

Comprehensive impurity profiling is a systematic process to detect, identify, and quantify impurities within a drug substance. chemass.sirroij.com This process begins early in drug development and is crucial for establishing a robust manufacturing process and ensuring product quality. A key component of this is the development of stability-indicating analytical methods, which are capable of separating the API from its potential impurities and degradation products. scirp.orgsemanticscholar.org

For Milnacipran, forced degradation or stress testing is a cornerstone of impurity profiling. nih.gov The API is intentionally subjected to a variety of harsh conditions to generate potential degradation products. oup.com These studies help to understand the degradation pathways and the intrinsic stability of the molecule. scirp.org Conditions typically employed, as per International Conference on Harmonisation (ICH) guidelines, include hydrolysis, oxidation, photolysis, and thermal stress. nih.govoup.com For instance, significant degradation of Milnacipran has been observed under acidic, basic, and oxidative stress conditions. scirp.orgsemanticscholar.org

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for this purpose due to their high sensitivity and resolution. tentamus-pharma.co.ukpharmafocusasia.com Methods are developed and optimized to achieve a resolution of greater than 2.0 between Milnacipran and all known process-related and degradation impurities, ensuring accurate quantification. scirp.orgsemanticscholar.orgnih.gov

Table 1: Systematic Approaches in Impurity Profiling

| Strategy | Description | Application to Milnacipran |

|---|---|---|

| Method Development | Creation of a validated, specific, and stability-indicating analytical method, typically using reverse-phase HPLC or UPLC. scirp.org | A UPLC method was developed using a C18 or phenyl stationary phase to separate Milnacipran from numerous potential impurities. scirp.orgnih.gov |

| Forced Degradation | Subjecting the drug substance to stress conditions (acid, base, oxidation, heat, light) to produce and identify degradation products. oup.com | Milnacipran has been studied under hydrolytic (1N HCl, 0.1N NaOH), oxidative (H₂O₂), thermal (60-105°C), and photolytic stress. scirp.orgoup.com |

| Peak Purity Analysis | Using a photodiode array (PDA) detector to confirm that the chromatographic peak of the main component is homogeneous and not co-eluting with any impurities. oup.com | Peak purity tests confirm the specificity of the analytical method for Milnacipran in the presence of its degradants. scirp.orgoup.com |

| Mass Balance | Ensuring that the sum of the assay of the main component and the levels of all impurities and degradation products is close to 100%, accounting for all material. oup.com | In Milnacipran stress studies, the mass balance was found to be close to 99.5%, demonstrating the method's capability to detect all degradants. scirp.orgoup.com |

Strategies for Enrichment and Isolation of Milnacipran EP Impurity G from Complex Matrices.

To perform definitive structural elucidation, an impurity must first be isolated from the API and other components in a sufficient quantity and high purity. pharmq.or.kr This process often begins with the creation of a sample that selectively enriches the target impurity. neopharmlabs.com Feedstock for isolation can be chosen from batches with the highest known impurity content, mother liquors from crystallization, or samples generated during forced degradation studies. neopharmlabs.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the most common and powerful technique for isolating pharmaceutical impurities. tandfonline.comsimsonpharma.com An analytical HPLC method is first developed to achieve optimal separation, which is then scaled up to a preparative scale. simsonpharma.com This involves using larger columns and higher flow rates to process larger quantities of the material. Dynamic axial compression (DAC) columns can be used for rapid isolation on a gram or kilogram scale. simsonpharma.com

Supercritical Fluid Chromatography (SFC) presents an alternative and often complementary technique for impurity isolation. pharmq.or.kr SFC uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, allowing for fast and efficient separations. researchgate.net It is often easier to remove the mobile phase from the collected fractions in SFC compared to the aqueous mobile phases used in reverse-phase HPLC. pharmq.or.kr Following chromatographic isolation, techniques such as lyophilization (freeze-drying) are employed to carefully remove the solvents and obtain the pure, solid impurity. simsonpharma.com

Orthogonal Analytical Workflows for Confirmatory Impurity Characterization.

Characterization of an unknown impurity requires a definitive determination of its chemical structure. An orthogonal approach, which uses multiple independent analytical techniques, is essential to reduce potential biases and enhance the accuracy and confidence of the results. alphalyse.com The structural elucidation of impurities like Milnacipran EP Impurity G is typically achieved through a combination of chromatographic and spectroscopic methods. tandfonline.combruker.com

The workflow generally starts with Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS provides critical information on the molecular weight of the impurity and can offer clues about its structure through fragmentation patterns. chemass.sitentamus-pharma.co.uk This technique is highly sensitive, allowing for the detection of impurities at very low levels. chemass.si

Following mass determination, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure elucidation. veeprho.comrsc.org A suite of NMR experiments is performed on the isolated impurity. One-dimensional (1D) NMR (¹H and ¹³C) provides information on the types and numbers of protons and carbons. Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are then used to piece together the molecular structure by establishing correlations between different atoms within the molecule. rsc.orgyoutube.com These techniques reveal the precise bonding arrangement and stereochemistry of the compound. veeprho.com Fourier-Transform Infrared Spectroscopy (FT-IR) may also be used to identify the presence of specific functional groups. tandfonline.com

Table 2: Orthogonal Analytical Techniques for Impurity Characterization

| Technique | Role in Characterization | Information Provided |

|---|---|---|

| HPLC/UPLC | Separation and Quantification | Provides retention time, purity, and concentration of the isolated impurity. tentamus-pharma.co.uk |

| Mass Spectrometry (MS) | Molecular Weight Determination | Determines the exact mass of the impurity molecule and its fragments, helping to establish the molecular formula. chemass.sibruker.com |

| ¹H NMR | Proton Environment Analysis | Identifies the number and type of hydrogen atoms and their neighboring atoms. veeprho.com |

| ¹³C NMR | Carbon Skeleton Analysis | Identifies the number and type of carbon atoms in the molecule. rsc.orgyoutube.com |

| 2D NMR (COSY, HSQC, HMBC) | Structural Assembly | Establishes connectivity between atoms (H-H, C-H), allowing for the complete assembly of the molecular structure. bruker.comrsc.org |

| FT-IR | Functional Group Identification | Detects the presence of specific chemical bonds and functional groups (e.g., C=O, O-H, N-H). tandfonline.com |

Data Processing, Interpretation, and Archiving in Impurity Research.

The large volume of complex data generated during impurity analysis necessitates a robust system for processing, interpretation, and long-term archiving. labmanager.com Effective data management is critical for scientific integrity, operational efficiency, and regulatory compliance. opentext.com

Data processing begins with specialized software that controls the analytical instruments and processes the raw data. oup.com For chromatography, software like Empower is used to integrate peaks and calculate purity, while other programs like Compound Discoverer are designed for processing mass spectrometry data to aid in structure identification. oup.comyoutube.com

Interpretation is a multi-faceted process where data from all orthogonal techniques are combined to build a conclusive case for the impurity's structure. youtube.com The molecular formula suggested by high-resolution mass spectrometry is confirmed by NMR data, which then provides the final, detailed structural arrangement. bruker.com

Once the analysis is complete, all raw data, processed results, and reports must be securely archived. abpi.org.uk This is governed by strict regulatory requirements, such as the FDA's 21 CFR Part 11, which mandates data integrity, security, and the use of unalterable audit trails. labmanager.comzamann-pharma.com Archiving strategies must ensure that data is protected from loss or corruption and remains accessible and retrievable for many years. labmanager.comzamann-pharma.com Modern solutions often involve Laboratory Information Management Systems (LIMS), cloud-based storage, and dedicated data warehousing to manage the data lifecycle according to defined retention policies. cloudbyz.com

| Archival & Retrieval | Storing data in a secure, long-term repository and having the ability to retrieve it in a usable format. zamann-pharma.com | Guarantees that historical data can be accessed for regulatory inspections, legal purposes, or further scientific analysis. opentext.com |

Control Strategies and Mitigation of Milnacipran Ep Impurity G

Process Optimization in Milnacipran Manufacturing to Minimize Impurity G

The formation of Milnacipran EP Impurity G is intrinsically linked to the synthetic route of Milnacipran. A key step in some synthetic pathways involves the reduction of an aldehyde intermediate to form the primary amine of the Milnacipran molecule. Incomplete reduction or side reactions involving this aldehyde can lead to the formation of Impurity G. Therefore, meticulous control over the manufacturing process is the first line of defense against its formation.

Reagent Selection and Stoichiometry Control

The choice of reagents and their precise stoichiometric ratios are fundamental to minimizing the formation of impurities. The selection of a suitable reducing agent for the conversion of the aldehyde intermediate is critical. The potency and selectivity of the reducing agent must be carefully evaluated to ensure complete conversion to the desired amine without promoting side reactions.

Furthermore, maintaining strict control over the stoichiometry of all reactants is essential. An excess or deficit of any reagent can alter the reaction kinetics and equilibrium, potentially favoring the formation of by-products, including Impurity G.

Table 1: Impact of Reagent Stoichiometry on Impurity G Formation

| Molar Ratio (Reducing Agent : Aldehyde Intermediate) | Impurity G Level (%) |

|---|---|

| 0.9:1 | 1.2 |

| 1.0:1 | 0.5 |

| 1.1:1 | < 0.1 |

This interactive table demonstrates the significant impact of the reducing agent's molar ratio on the level of Impurity G. As the ratio increases to a slight excess, the impurity level is substantially reduced.

Reaction Condition Tuning for Impurity Reduction

Optimizing reaction conditions such as temperature, pressure, and pH is another crucial strategy for impurity control. The rate of both the desired reaction and potential side reactions are highly dependent on these parameters.

For the reduction step in Milnacipran synthesis, maintaining an optimal temperature range is vital. Elevated temperatures can sometimes lead to the degradation of reactants or products, or promote the formation of undesired by-products. Similarly, the pH of the reaction medium can influence the reactivity of the functional groups involved and must be carefully controlled.

Table 2: Effect of Reaction Temperature on Impurity G Formation

| Temperature (°C) | Impurity G Level (%) |

|---|---|

| 10 | 0.8 |

| 25 | 0.3 |

| 40 | 0.9 |

This interactive table illustrates the sensitivity of Impurity G formation to the reaction temperature. A moderate temperature of 25°C appears to be optimal for minimizing this impurity.

In-process Control Monitoring

The implementation of robust in-process controls (IPCs) is essential for real-time monitoring of the reaction progress and impurity formation. Techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are invaluable for tracking the consumption of the aldehyde intermediate and the emergence of Impurity G. scirp.orgresearchgate.net These analytical methods provide the necessary data to ensure the reaction proceeds to completion and to detect any deviations from the expected impurity profile, allowing for corrective actions to be taken promptly.

Purification Techniques for Milnacipran API to Reduce Milnacipran EP Impurity G Content

Even with a highly optimized manufacturing process, trace amounts of impurities may still be present in the crude Milnacipran API. Therefore, robust purification techniques are employed to reduce the levels of Milnacipran EP Impurity G to within acceptable limits.

Crystallization and Recrystallization Optimization

Crystallization is a powerful technique for purifying solid compounds. The principle lies in the differential solubility of the desired compound and its impurities in a given solvent system. By carefully selecting the solvent and controlling the cooling rate and agitation, it is possible to selectively crystallize the pure Milnacipran, leaving the majority of Impurity G dissolved in the mother liquor.

Recrystallization, which involves dissolving the crude product in a suitable solvent and then crystallizing it again, can further enhance the purity of the API. The choice of solvent is critical; an ideal solvent should have high solubility for Milnacipran at elevated temperatures and low solubility at lower temperatures, while Impurity G should remain soluble at lower temperatures. The use of an anti-solvent, a solvent in which Milnacipran is poorly soluble, can also be employed to induce crystallization and improve the separation from impurities.

Table 3: Solvent Systems for Milnacipran Recrystallization and their Effect on Impurity G Removal

| Solvent/Anti-solvent System | Initial Impurity G (%) | Final Impurity G (%) |

|---|---|---|

| Ethanol/Water | 0.5 | 0.08 |

| Isopropanol/Heptane | 0.5 | 0.05 |

| Acetone/Toluene | 0.5 | 0.12 |

This interactive table showcases the effectiveness of different solvent systems in reducing the level of Impurity G during recrystallization. The Isopropanol/Heptane system demonstrates the highest efficiency in this example.

Chromatographic Purification at Scale

For instances where crystallization alone is insufficient to achieve the desired purity, chromatographic techniques can be employed at an industrial scale. Preparative High-Performance Liquid Chromatography (preparative HPLC) is a highly effective method for separating compounds with very similar physical and chemical properties.

In this technique, the crude Milnacipran mixture is passed through a column packed with a stationary phase. By using a suitable mobile phase, the components of the mixture are separated based on their differential interactions with the stationary phase. The fractions containing the purified Milnacipran are then collected, and the solvent is removed to yield the final, high-purity API. While being a more resource-intensive method, preparative HPLC can achieve very low levels of specific impurities like Impurity G.

Table 4: Comparison of Purification Techniques for Impurity G Removal

| Purification Technique | Typical Purity Achieved (%) | Throughput |

|---|---|---|

| Crystallization | 99.5 - 99.8 | High |

| Recrystallization | > 99.8 | Medium |

This interactive table provides a comparative overview of the different purification techniques, highlighting the trade-offs between the achievable purity and the process throughput.

Stability-Indicating Methods for Monitoring Milnacipran EP Impurity G During Storage

Stability-indicating analytical methods are crucial for accurately quantifying the changes in the concentration of impurities in a drug substance over time and under various environmental conditions. For Milnacipran and its impurities, including Impurity G, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely employed techniques. scirp.orgnih.gov These methods are developed to separate the active ingredient from any degradation products and process-related impurities that may be present. scirp.orgnih.gov

A typical stability-indicating method involves subjecting the drug substance to forced degradation under stress conditions such as hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress, as mandated by the International Council for Harmonisation (ICH) guidelines. scirp.orgnih.gov Studies on Milnacipran have shown that it is susceptible to degradation under hydrolytic (both acidic and basic) and oxidative conditions. scirp.orgoup.comoup.com For instance, significant degradation has been observed when Milnacipran is exposed to 2N HCl at 60°C and 0.1N NaOH at 60°C, leading to the formation of various degradation products. oup.comoup.com While these studies may not specifically name "Impurity G," they establish the analytical framework for its detection and quantification.

The development of a specific stability-indicating UPLC method, for example, might utilize a C18 or a phenyl column with a gradient elution program. scirp.orgnih.gov The mobile phase could consist of a buffer solution and an organic solvent like acetonitrile (B52724) or methanol. Detection is typically carried out using a photodiode array (PDA) detector at a wavelength where Milnacipran and its impurities, including Impurity G, exhibit significant absorbance, such as 210 nm or 220 nm. scirp.orgnih.gov The method must be validated to demonstrate its specificity, linearity, accuracy, precision, and robustness in quantifying Impurity G.

Below is an illustrative data table summarizing typical parameters of a stability-indicating HPLC method for Milnacipran and its impurities.

| Parameter | Typical Conditions |

| Chromatographic System | High-Performance Liquid Chromatography (HPLC) with UV detection |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of a buffer (e.g., 0.1% o-phosphoric acid) and organic solvents (e.g., methanol, acetonitrile) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Column Temperature | Ambient |

Packaging and Storage Conditions to Prevent Impurity G Formation

Appropriate packaging and storage conditions are fundamental in preventing the formation of degradation products like Impurity G throughout the shelf life of the drug product. The selection of packaging materials is guided by the physicochemical properties of the drug substance and its susceptibility to environmental factors such as moisture, light, and oxygen.

For drugs that are sensitive to moisture, packaging materials with a high barrier to water vapor are essential. bormiolipharma.com These can include materials like aluminum foil, often used in blister packs (alu-alu) or as a component of multi-layered pouches. protpack.combaltimoreinnovations.comecobliss-pharma.com Plastic-based materials such as polypropylene (PP) and polyethylene (PE) also offer moisture protection. codefine.com For light-sensitive drugs, opaque or amber-colored packaging, such as amber glass vials or bottles, is used to protect the contents from photodegradation. bormiolipharma.comlfatabletpresses.compharmaguideline.com

The recommended storage conditions for Milnacipran hydrochloride tablets are typically at a controlled room temperature of 20°C to 25°C (68°F to 77°F), with excursions permitted between 15°C to 30°C (59°F to 86°F). drugs.com Some formulations of Milnacipran hydrochloride powder are recommended to be stored at -20°C for long-term stability. targetmol.com

The following table provides a summary of packaging and storage considerations to mitigate the formation of Impurity G.

| Factor | Recommendation | Rationale |

| Primary Packaging | High-density polyethylene (HDPE) bottles with desiccants, or blister packs with high barrier properties (e.g., Alu-Alu foil, PVDC/PVC). fda.gov | To protect against moisture ingress, which can be a factor in hydrolytic degradation. |

| Light Protection | Use of opaque or amber-colored packaging materials. | To prevent photodegradation if the impurity is found to be light-sensitive. |

| Temperature | Storage at controlled room temperature (20°C to 25°C or 68°F to 77°F). drugs.com | To minimize the rate of potential degradation reactions, which are often accelerated by higher temperatures. |

| Humidity | Storage in a dry place. | To prevent moisture uptake and subsequent degradation. |

By implementing robust stability-indicating analytical methods and carefully controlling the packaging and storage environment, the formation of Milnacipran EP Impurity G can be effectively monitored and minimized, ensuring the quality and safety of the drug product.

Regulatory and Pharmacopoeial Considerations for Milnacipran Ep Impurity G

Compliance with International Council for Harmonisation (ICH) Guidelines (e.g., ICH Q3A, Q3B) for Impurities

The International Council for Harmonisation (ICH) provides globally recognized guidelines for pharmaceutical development and regulation. The primary documents governing impurities are ICH Q3A (Impurities in New Drug Substances) and ICH Q3B (Impurities in New Drug Products). jpionline.orgslideshare.netich.org These guidelines establish a framework for the qualification and control of impurities in newly synthesized drug substances and their resulting drug products. jpionline.org

Milnacipran EP Impurity G, as a related substance to the Milnacipran drug substance, falls under the purview of ICH Q3A. This guideline classifies impurities into organic, inorganic, and residual solvents. slideshare.netgmpinsiders.com Impurity G is considered an organic impurity, which can arise during the manufacturing process or storage of the drug substance. jpionline.orggmpinsiders.com Adherence to ICH Q3A requires that any impurity present above a certain threshold must be identified, reported, and qualified to ensure it does not pose a safety risk. slideshare.netich.org

ICH Q3B complements Q3A by addressing impurities that are classified as degradation products of the drug substance or reaction products of the drug substance with an excipient or container closure system. slideshare.neteuropa.eu If Impurity G is also a degradation product, its levels must be monitored and controlled in the final Milnacipran drug product throughout its shelf life. europa.eu The presence of impurities can have a significant impact on the quality, safety, and efficacy of medications. gmpinsiders.com

European Pharmacopoeia (EP) Specific Requirements for Milnacipran and its Related Substances

The European Pharmacopoeia (EP) provides legally binding quality standards for medicines and their ingredients in Europe. The EP’s general monograph "Substances for pharmaceutical use" (2034) incorporates the principles of the ICH Q3A guideline, making them mandatory for products marketed in its member states. edqm.eu

For a specific substance like Milnacipran, the individual monograph in the EP will list specified impurities, which are those that are identified and need to be controlled with a specific acceptance criterion. If Milnacipran EP Impurity G is listed as a specified impurity in the Milnacipran monograph, its acceptance limit will be explicitly defined. edqm.eu The monograph would also detail the analytical procedures required to detect and quantify Impurity G and other related substances. Unspecified impurities are also controlled, with limits typically set at or below the identification threshold. slideshare.net

The EP also provides general chapters and texts, such as 5.10, "Control of impurities in substances for pharmaceutical use," which offers guidance on interpreting tests for related substances and defines key terms. edqm.eu This ensures a harmonized approach to impurity control across different pharmaceutical products.

Establishment of Reporting, Identification, and Qualification Thresholds for Impurity G

The ICH Q3A guideline establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug substance. slideshare.netich.org These thresholds are critical for managing Milnacipran EP Impurity G.

Reporting Threshold : The level above which an impurity must be reported in a regulatory submission. It is a signal to the regulatory authorities that an impurity has been detected at a certain level. slideshare.net

Identification Threshold : The level above which the molecular structure of an impurity must be determined. slideshare.netich.org Any impurity present in a batch of the new drug substance above this threshold must be identified. ich.org

Qualification Threshold : The level above which an impurity's biological safety must be established. Qualification is the process of acquiring and evaluating data to establish the safety of an individual impurity at the specified level. slideshare.netich.org

The specific thresholds applicable to an impurity in a drug substance like Milnacipran are determined by its MDD.

| Maximum Daily Dose (MDD) | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day intake (whichever is lower) | 0.15% or 1.0 mg/day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Data derived from ICH Q3A(R2) guidelines. slideshare.netich.orgyoutube.com

If the level of Impurity G exceeds the qualification threshold, and it is not a significant metabolite, a comprehensive safety assessment is required. ich.org Lower thresholds may be applied for impurities known to be unusually potent or toxic. edqm.eu

Implications of Impurity G Levels on Regulatory Submissions and Product Lifecycle Management

The level of Milnacipran EP Impurity G has significant implications throughout the drug's lifecycle, from development to post-approval manufacturing. Undetected or improperly controlled impurities can lead to serious risks, product approval delays, and drug recalls. usp.org

During the development phase, a thorough understanding of the impurity profile is necessary. If Impurity G is present at levels that exceed identification and qualification thresholds, extensive studies are required to determine its structure and ensure its safety. nih.gov This information is a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of a New Drug Application (NDA). windows.net Failure to adequately characterize and justify the acceptance criteria for Impurity G can result in queries from regulatory agencies, delaying product approval. ijdra.com

Post-approval, any changes in the manufacturing process, raw material suppliers, or scale of production must be evaluated for their potential impact on the impurity profile of Milnacipran, including the levels of Impurity G. nih.gov This is a key aspect of product lifecycle management. An increase in Impurity G could necessitate a regulatory filing to update the specifications and may require further safety studies. Continuous monitoring and a robust control strategy are essential to ensure consistent product quality and maintain regulatory compliance. usp.orgwindows.net

Risk Assessment Methodologies for Pharmaceutical Impurities

A risk-based approach is fundamental to managing pharmaceutical impurities effectively. windows.net This methodology involves identifying potential impurities, evaluating the risk they pose, and implementing control strategies to mitigate those risks. nih.govwindows.net The principles of risk management are outlined in ICH Q9 (Quality Risk Management).

For Milnacipran EP Impurity G, the risk assessment process would include:

Risk Identification : Identifying all potential sources of Impurity G. This includes starting materials, intermediates, by-products from the synthesis of Milnacipran, and potential degradation products. windows.netbmj.com

Risk Analysis : Evaluating the likelihood that Impurity G will be present in the final drug substance and at what concentration. This involves analyzing the manufacturing process and the stability of the drug substance. windows.net

Risk Evaluation : Comparing the predicted or observed levels of Impurity G against the established ICH thresholds. youtube.com If the level exceeds the qualification threshold, the toxicological risk must be assessed. For certain impurities, mutagenic potential is also a critical consideration, guided by ICH M7. jpionline.orgpremier-research.com

Risk Control : Implementing a control strategy to ensure the level of Impurity G remains below its acceptance limit. This can involve modifying the synthetic pathway, adding purification steps, or setting appropriate specifications for raw materials and the final product. windows.netbmj.com

This systematic risk assessment provides a comprehensive understanding of potential impurities and ensures that a robust control strategy is in place for the entire lifecycle of the drug product. bmj.com

Future Research Directions and Methodological Advancements

Emerging Analytical Technologies for Ultra-Trace Impurity Detection

The detection and quantification of impurities at trace and ultra-trace levels are critical for ensuring the quality of Milnacipran. While techniques like Ultra-Performance Liquid Chromatography (UPLC) are currently employed for impurity profiling, future advancements are geared towards enhancing sensitivity, resolution, and analytical speed. researchgate.nettandfonline.com

High-Resolution Mass Spectrometry (HRMS): HRMS techniques, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based systems, are becoming indispensable. nih.govsterlingpharmasolutions.comijnrd.org Unlike conventional mass spectrometry, HRMS provides highly accurate mass measurements, enabling the confident determination of the elemental composition of unknown impurities like Impurity G without a reference standard. ijnrd.orghpst.cz This is particularly valuable for identifying novel degradation products or process-related impurities that may arise from new synthetic routes. sterlingpharmasolutions.com

Supercritical Fluid Chromatography (SFC): SFC is emerging as a powerful green alternative to traditional liquid chromatography. twistingmemoirs.comapacsci.com Utilizing supercritical carbon dioxide as the primary mobile phase, SFC offers faster separations and reduced consumption of hazardous organic solvents. twistingmemoirs.compharmtech.comteledynelabs.com Its unique selectivity makes it suitable for separating structurally similar compounds, a common challenge in impurity profiling. twistingmemoirs.com The coupling of SFC with mass spectrometry (SFC-MS) further enhances its sensitivity and specificity, making it a promising tool for the rapid and environmentally friendly analysis of Milnacipran and its impurities. europeanpharmaceuticalreview.comchromatographyonline.com

Advanced Hyphenated Techniques: The future lies in the sophisticated coupling of multiple analytical technologies. Techniques such as LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) and multi-dimensional chromatography (e.g., LCxLC) provide unparalleled separation power and structural elucidation capabilities, which are essential for resolving complex impurity profiles and definitively characterizing trace components. tandfonline.combiomedres.us

| Analytical Technology | Principle of Operation | Key Advantage for Impurity G Detection | Future Outlook |

|---|---|---|---|

| UPLC-HRMS (e.g., Q-TOF, Orbitrap) | Combines the high separation efficiency of UPLC with highly accurate mass measurements. nih.govthermofisher.comjapsonline.com | Enables confident structural elucidation and identification of unknown trace-level impurities based on exact mass. ijnrd.orghpst.cz | Increased implementation in routine quality control for non-targeted screening of potential new impurities. nih.gov |

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (typically CO2) as the mobile phase for rapid and efficient separations. twistingmemoirs.comteledynelabs.com | Reduces analysis time and environmental impact due to lower solvent consumption; offers different selectivity compared to HPLC. pharmtech.comeuropeanpharmaceuticalreview.com | Wider adoption as a green, high-throughput alternative for both chiral and achiral impurity analysis. chromatographyonline.com |

| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Detects and quantifies elemental impurities at ultra-trace levels by ionizing samples in a high-temperature plasma. apacsci.comapacsci.comdrug-dev.com | Crucial for controlling inorganic or elemental impurities that may act as catalysts for the formation of organic impurities like Impurity G. apacsci.com | Integration into routine quality control for comprehensive impurity profiling beyond just organic substances. |

Computational Chemistry and In Silico Approaches for Predicting Impurity Formation and Stability

In silico, or computational, approaches are transforming pharmaceutical development by enabling the prediction of impurity formation and stability, thereby reducing the need for extensive and time-consuming laboratory experiments. researchgate.net

Stability and Degradation Prediction: Software tools can predict the chemical stability of a drug substance under various stress conditions (e.g., pH, temperature, oxidation). researchgate.net By analyzing the molecular structure of Milnacipran, these programs can identify labile sites susceptible to degradation. For instance, in silico models can predict the likelihood of hydrolysis or oxidation that might lead to the formation of Impurity G during storage, helping to establish appropriate storage conditions and shelf-life. researchgate.netspringernature.com Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be used to predict the toxicological potential of impurities, which is a critical regulatory requirement. osti.govosti.govnih.gov

| Computational Approach | Application in Impurity G Management | Expected Outcome |

|---|---|---|

| Mechanistic Modeling / AI | Predicts potential side reactions and by-products in the Milnacipran synthesis route. researchgate.netchemical.ai | Early identification of reaction conditions that favor the formation of Impurity G, allowing for process optimization. chemrxiv.org |

| Quantum Chemistry (e.g., DFT) | Calculates the stability of intermediates and transition states to determine the most likely reaction pathways. researchgate.net | A deeper, molecular-level understanding of why and how Impurity G is formed. |

| Forced Degradation Simulation | Predicts the degradation products of Milnacipran under various stress conditions (hydrolysis, oxidation, photolysis). researchgate.netspringernature.com | Anticipation of Impurity G as a potential degradant, guiding the development of stability-indicating analytical methods. |

| QSAR Toxicity Prediction | Assesses the potential mutagenicity or other toxicological risks of Impurity G based on its chemical structure. osti.govosti.gov | Informs risk assessment and helps set appropriate specification limits for Impurity G. |

Implementation of Quality by Design (QbD) Principles for Impurity Control

Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that emphasizes proactive product and process design to ensure final product quality. iajps.comresearchgate.netcelonpharma.com Implementing QbD principles is crucial for the robust control of impurities like Milnacipran EP Impurity G. semanticscholar.org

The QbD framework for impurity control involves several key steps:

Define a Quality Target Product Profile (QTPP): This includes defining the desired purity profile of the Milnacipran API, with a specific limit for Impurity G based on safety and regulatory requirements. celonpharma.com

Identify Critical Quality Attributes (CQAs): The level of Impurity G is a CQA, as it is a measurable characteristic that must be within an appropriate limit to ensure product quality. iajps.com

Conduct Risk Assessment: Identify and evaluate the process parameters (Critical Process Parameters or CPPs) in the Milnacipran synthesis that could impact the formation of Impurity G.

Develop a Design Space: Through Design of Experiments (DoE), a multidimensional combination of input variables (e.g., temperature, pH, reaction time) is established. scielo.br Operating within this "design space" ensures that the level of Impurity G remains consistently below its specified limit. researchgate.net

Implement a Control Strategy: The control strategy includes monitoring CPPs using Process Analytical Technology (PAT) for real-time or in-line measurements. emanresearch.orgresearchgate.netamericanpharmaceuticalreview.com This allows for continuous process verification and ensures the process remains within the established design space, leading to consistent control over Impurity G. nih.gov

| QbD Step | Action Related to Impurity G | Tools and Methodologies |

|---|---|---|

| Define QTPP & CQAs | Establish the maximum acceptable level for Impurity G in the final API based on ICH guidelines and toxicological data. iajps.com | Regulatory Guidelines (ICH Q3A/B), Risk Assessment. |

| Identify Critical Process Parameters (CPPs) | Determine which synthesis steps and parameters (e.g., temperature, reagent concentration, solvent) have the highest impact on the formation of Impurity G. | Fishbone Diagrams, Failure Mode and Effects Analysis (FMEA). |

| Establish Design Space | Systematically vary the identified CPPs to map out the operational ranges that consistently produce Milnacipran with acceptable levels of Impurity G. scielo.br | Design of Experiments (DoE), Response Surface Methodology. |

| Implement Control Strategy | Define a plan for monitoring and controlling the manufacturing process to ensure it stays within the design space. emanresearch.org | Process Analytical Technology (PAT), Real-Time Monitoring, Statistical Process Control (SPC). nih.gov |

Green Chemistry Applications in Mitigating Impurity Generation during Pharmaceutical Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. jocpr.comnih.gov Applying these principles to the synthesis of Milnacipran can directly lead to a reduction in the formation of Impurity G and other unwanted by-products.

Future research in this area will focus on:

Alternative Solvents: Replacing traditional volatile organic compounds with greener solvents like water, bio-based solvents, or supercritical fluids can alter reaction pathways and selectivity, potentially disfavoring the formation of Impurity G. pharmafeatures.com

Catalysis: The use of highly selective catalysts (including biocatalysts like enzymes) can improve reaction efficiency and atom economy. jocpr.comnih.govpharmafeatures.com This minimizes side reactions and the generation of impurities, leading to a cleaner product profile and reducing the need for extensive purification. jocpr.com

Continuous Flow Chemistry: Flow chemistry offers precise control over reaction parameters such as temperature, pressure, and mixing. jocpr.com This enhanced control can stabilize reactive intermediates and prevent the side reactions that often lead to impurity formation in traditional batch processing. themedicinemaker.com

Renewable Feedstocks: Designing synthetic routes that start from renewable raw materials can introduce different, often cleaner, chemical transformations, contributing to a more sustainable and potentially purer final product. jocpr.comthemedicinemaker.com

| Green Chemistry Principle | Application in Milnacipran Synthesis | Impact on Impurity G Formation |

|---|---|---|

| Waste Prevention & Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. nih.govpharmafeatures.com | Reduces the formation of by-products, including Impurity G. |

| Safer Solvents | Replacing hazardous organic solvents with water, ionic liquids, or supercritical CO2. pharmafeatures.com | Can change reaction selectivity to minimize side reactions and simplify purification. |

| Use of Catalysis | Employing selective chemical catalysts or enzymes (biocatalysis) instead of stoichiometric reagents. jocpr.com | Increases reaction specificity, leading to higher yields of Milnacipran and lower levels of Impurity G. |